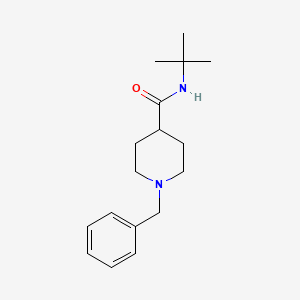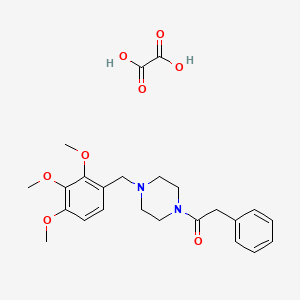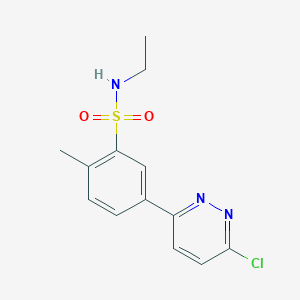
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as FBMN, is a chemical compound that has been extensively studied for its potential therapeutic applications. FBMN belongs to the family of naphthalenone derivatives, which have been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and inflammation. In cancer research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to reduce the accumulation of amyloid-beta peptide, which is a hallmark of the disease. In inflammation research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptide. In inflammation, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In Alzheimer's disease, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to reduce the accumulation of amyloid-beta peptide and improve cognitive function in animal models. In inflammation, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to reduce the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. Another advantage is that it has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that its synthesis method is complex and requires multiple steps, which makes it difficult to scale up for commercial use.
Zukünftige Richtungen
There are several future directions for the research of 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone. One direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more effective therapeutic applications. Another direction is to optimize its synthesis method and develop more efficient and scalable methods for commercial use. Additionally, further studies could be conducted to investigate its potential applications in other fields such as infectious diseases and neurodegenerative disorders. Overall, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has shown great potential for therapeutic applications and further research is warranted.
Synthesemethoden
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multi-step process, starting with the reaction of 3-fluorobenzaldehyde and 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to a condensation reaction with 6-methoxy-1-tetralone using a base such as potassium carbonate. The final product is obtained through purification and characterization using techniques such as column chromatography and NMR spectroscopy.
Eigenschaften
IUPAC Name |
(2E)-2-[(3-fluorophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO2/c1-21-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJKRJCNJJEKFF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B4941229.png)

![1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B4941239.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)






![N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
![3-{[(2-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4941336.png)
![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)